molecular formula C8H7F3N2O B6207339 N-methyl-N-nitroso-4-(trifluoromethyl)aniline CAS No. 91385-14-7

N-methyl-N-nitroso-4-(trifluoromethyl)aniline

Cat. No. B6207339
CAS RN: 91385-14-7
M. Wt: 204.1
InChI Key:
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Description

N-methyl-N-nitroso-4-(trifluoromethyl)aniline (MNTFA) is an organic compound that is used in a variety of scientific research applications. It is a nitroso compound that contains a methyl group and a trifluoromethyl group, and it is an aniline derivative. The compound has a molecular weight of 161.08 g/mol and a melting point of 48–50 °C. MNTFA has been used in numerous laboratory experiments to study the effects of nitroso compounds on biochemical and physiological processes.

Scientific Research Applications

N-methyl-N-nitroso-4-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used to study the effects of nitroso compounds on biochemical and physiological processes. It has also been used to investigate the mechanisms of action of nitroso compounds, as well as their effects on cell viability and cell death. N-methyl-N-nitroso-4-(trifluoromethyl)aniline has also been used to study the effects of nitroso compounds on the metabolism of proteins and lipids.

Mechanism of Action

N-methyl-N-nitroso-4-(trifluoromethyl)aniline is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of proteins and lipids. It is thought to do this by forming a covalent bond with the active site of the enzyme, thus preventing its activity.
Biochemical and Physiological Effects
N-methyl-N-nitroso-4-(trifluoromethyl)aniline has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of proteins and lipids, as well as having an effect on cell viability and cell death. It has also been found to inhibit the activity of enzymes involved in the metabolism of proteins and lipids, as well as having an effect on the expression of genes involved in the metabolism of proteins and lipids.

Advantages and Limitations for Lab Experiments

N-methyl-N-nitroso-4-(trifluoromethyl)aniline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in aqueous media. It is also relatively non-toxic and has a low melting point. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The future applications of N-methyl-N-nitroso-4-(trifluoromethyl)aniline are numerous and varied. It could be used to further investigate the effects of nitroso compounds on biochemical and physiological processes, as well as to study the mechanisms of action of nitroso compounds. It could also be used to investigate the effects of nitroso compounds on gene expression and cell viability. Additionally, it could be used in the development of new drugs and therapies for a variety of diseases. Finally, it could be used to investigate the effects of nitroso compounds on the metabolism of proteins and lipids.

Synthesis Methods

N-methyl-N-nitroso-4-(trifluoromethyl)aniline can be synthesized by reacting aniline with nitrous acid and trifluoromethane in aqueous media. The reaction proceeds as follows:
Aniline + Nitrous acid + Trifluoromethane → N-methyl-N-nitroso-4-(trifluoromethyl)aniline
The reaction is conducted at room temperature and is generally complete within 1 hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-N-nitroso-4-(trifluoromethyl)aniline can be achieved through a two-step process. The first step involves the synthesis of 4-(trifluoromethyl)aniline, which is then subjected to nitrosation to obtain the final product.", "Starting Materials": [ "4-nitrobenzotrifluoride", "Methylamine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(trifluoromethyl)aniline", "a. Dissolve 4-nitrobenzotrifluoride in ethanol and add sodium hydroxide to the solution.", "b. Heat the mixture to reflux and add methylamine dropwise.", "c. Continue heating the mixture for several hours until the reaction is complete.", "d. Cool the mixture and filter the precipitated product.", "e. Wash the product with water and dry it under vacuum.", "Step 2: Nitrosation of 4-(trifluoromethyl)aniline", "a. Dissolve 4-(trifluoromethyl)aniline in hydrochloric acid and cool the solution to 0°C.", "b. Add sodium nitrite to the solution and stir for several minutes.", "c. Add sodium hydroxide to the solution to adjust the pH to 8-9.", "d. Extract the product with ether and dry it over anhydrous sodium sulfate.", "e. Concentrate the ether solution and recrystallize the product from ethanol.", "f. Dry the product under vacuum." ] }

CAS RN

91385-14-7

Molecular Formula

C8H7F3N2O

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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